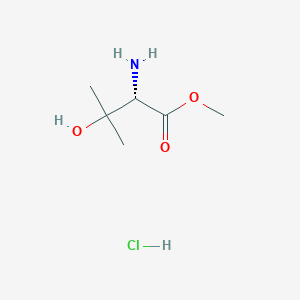
1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea, also known as Compound 1, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has shown promising results in preclinical studies, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Urea derivatives have been studied for their synthesis and chemical properties. For instance, urea derivatives isolated from the roots of Pentadiplandra brazzeana show potential in natural product chemistry and drug discovery due to their unique structures and properties (Tsopmo et al., 1999). Similarly, the synthesis of deuterium-labeled urea derivatives indicates their potential in pharmacokinetics and drug analysis, highlighting the importance of urea compounds in medicinal chemistry (Liang et al., 2020).
Drug Development and Pharmacology
In drug development, the synthesis and characterization of urea derivatives are crucial for creating new pharmacological agents. Urea compounds serve as a core structure in various pharmaceuticals, illustrating their versatility and importance in drug design and development. For example, the study of fluorine-18 labeled diaryl ureas as VEGFR-2/PDGFR dual inhibitors demonstrates the potential of urea derivatives in molecular imaging and angiogenesis research (Ilovich et al., 2008). This underscores the role of urea compounds in developing diagnostic and therapeutic agents for cancer and other diseases.
Organic Synthesis and Material Science
Urea derivatives also play a significant role in organic synthesis and material science. The development of new protecting groups for alcohols and the synthesis of polyureas derived from specific urazole compounds illustrate the utility of urea derivatives in creating novel materials and facilitating complex organic reactions (Crich et al., 2009). These studies highlight the importance of urea derivatives in advancing chemical synthesis and developing new materials with potential applications in various industries.
Propiedades
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2/c1-23-16(13-3-2-4-15(19)9-13)11-21-17(22)20-10-12-5-7-14(18)8-6-12/h2-9,16H,10-11H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVVATMKBWORPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-chloro-5-(trifluoromethyl)pyridin-2-yl] N,N-diethylcarbamodithioate](/img/structure/B2432282.png)

![4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2432287.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2432288.png)







